1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole
Description
Structural Characterization of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of this compound follows IUPAC conventions for sulfonyl-substituted heterocycles. The compound features a five-membered imidazole ring bearing a methyl substituent at the 2-position, which is connected through a sulfonyl functional group to a benzene ring substituted with chlorine at the 4-position and methoxy group at the 3-position relative to the sulfonyl attachment point. Analysis of structurally related compounds reveals that similar molecular architectures, such as 1-(4-chloro-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole, possess molecular formulas of C15H13ClN2O3S with molecular weights of 336.8 g/mol. However, the target imidazole derivative would have a correspondingly reduced molecular formula, likely C11H11ClN2O3S with an approximate molecular weight of 286.74 g/mol, as observed in the closely related 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-methylimidazole analog.
The molecular geometry of the compound is expected to exhibit significant conformational flexibility around the sulfonyl bridge, allowing for various spatial arrangements between the aromatic phenyl ring and the imidazole heterocycle. Computational studies on related sulfonyl-imidazole derivatives suggest that the sulfonyl group adopts a tetrahedral geometry with characteristic S=O bond lengths and N-S-C bond angles that influence the overall molecular conformation. The presence of the methoxy group introduces additional conformational considerations due to potential intramolecular hydrogen bonding interactions and steric effects that may stabilize specific rotational conformers.
The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of both the chlorine substituent and the sulfonyl group, which creates a complex pattern of charge delocalization across the aromatic system. The methoxy group provides electron-donating character that partially counterbalances the electron-withdrawing effects, resulting in a unique electronic environment that affects both the chemical reactivity and spectroscopic properties of the compound. This electronic arrangement is characteristic of compounds designed for specific biological activities, particularly those targeting enzyme active sites or receptor binding domains.
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound is not directly available in current literature, analysis of related sulfonyl-imidazole compounds provides valuable insights into the expected solid-state structure and conformational preferences. Studies of similar compounds reveal that the sulfonyl bridge typically adopts bond lengths of approximately 1.43-1.47 Å for S=O bonds and 1.68-1.72 Å for S-N bonds, consistent with the tetrahedral geometry around the sulfur center. The dihedral angle between the phenyl ring and the imidazole plane varies significantly depending on crystal packing forces and intramolecular interactions, with values ranging from 45° to 120° observed in structurally related compounds.
The crystal packing of sulfonyl-imidazole derivatives often exhibits extensive hydrogen bonding networks involving the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonyl group. These intermolecular interactions contribute to the overall stability of the crystalline lattice and influence the melting point and solubility characteristics of the compound. The presence of the chlorine substituent introduces additional halogen bonding possibilities, which can lead to unique packing arrangements and enhanced crystal stability compared to non-halogenated analogs.
Conformational analysis suggests that the compound can exist in multiple rotational conformers around the S-N and S-C bonds, with energy barriers typically ranging from 10-20 kJ/mol based on computational studies of related structures. The preferred conformations are often stabilized by intramolecular interactions between the methoxy group and the imidazole nitrogen atoms, creating a pseudo-cyclic arrangement that reduces the overall molecular energy. These conformational preferences have significant implications for biological activity, as they determine the spatial arrangement of pharmacophoric elements within the molecule.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization tool for this compound, offering detailed information about both connectivity and conformational dynamics. The 1H NMR spectrum is expected to display characteristic resonances for the methyl group attached to the imidazole ring at approximately 2.4-2.6 ppm, while the methoxy group should appear as a sharp singlet around 3.8-4.0 ppm. The aromatic protons on the phenyl ring typically resonate in the 7.0-8.0 ppm region, with the proton ortho to the sulfonyl group appearing as the most downfield signal due to the deshielding effect of the electron-withdrawing substituent.
The imidazole ring protons represent particularly diagnostic signals in the 1H NMR spectrum, with the proton at the 4-position typically appearing around 7.2-7.8 ppm and the 5-position proton at slightly different chemical shift depending on the substitution pattern. The coupling patterns between these protons provide valuable information about the substitution arrangement and can help distinguish between different regioisomers. Integration ratios confirm the presence of the expected number of protons for each structural element, with particular attention to the methyl and methoxy singlets that serve as readily identifiable structural markers.
13C NMR spectroscopy offers complementary structural information, with the carbonyl carbons of the sulfonyl group appearing in the 140-150 ppm region and the aromatic carbons distributed across the 110-160 ppm range depending on their substitution pattern. The methoxy carbon typically resonates around 55-56 ppm, while the imidazole methyl carbon appears at approximately 12-15 ppm based on data from related compounds. These chemical shift values provide crucial information for structural confirmation and can be compared with reference databases for compound identification purposes.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and serve as a reliable identification method. The molecular ion peak is expected to appear at m/z 286 (for the monoisotopic mass), with the characteristic chlorine isotope pattern showing a secondary peak at m/z 288 with approximately one-third the intensity of the base peak, confirming the presence of one chlorine atom in the molecule. High-resolution mass spectrometry enables determination of the exact molecular formula, with typical mass accuracy better than 5 ppm for confirmation of the proposed structure.
The fragmentation pathway typically involves initial loss of the sulfonyl group (SO2, 64 mass units) to generate a fragment at m/z 222, followed by further fragmentation of either the phenyl or imidazole portions. Loss of the methoxy group (31 mass units) from the molecular ion produces a characteristic fragment at m/z 255, while loss of the methyl group from the imidazole ring generates ions at m/z 271. The base peak in the spectrum often corresponds to the substituted phenyl cation (m/z 171) formed by cleavage of the S-N bond, which represents a stable fragment due to the electron-donating effect of the methoxy group.
Additional diagnostic fragments include the imidazole-based ions formed by complementary cleavage of the sulfonyl bridge, typically appearing at m/z 83 for the 2-methylimidazole fragment. The fragmentation pattern is highly reproducible and serves as a valuable fingerprint for compound identification in analytical applications. Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through analysis of secondary fragmentation pathways and can help distinguish between closely related structural isomers.
Infrared and UV-Vis Absorption Characteristics
Infrared spectroscopy provides distinctive absorption bands that serve as reliable indicators for the functional groups present in this compound. The sulfonyl group exhibits characteristic symmetric and asymmetric S=O stretching vibrations at approximately 1350 and 1180 cm⁻¹, respectively, which are among the most diagnostic features in the IR spectrum. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the methyl and methoxy groups are observed around 2800-3000 cm⁻¹. The methoxy C-O stretching vibration provides an additional characteristic band at approximately 1250 cm⁻¹.
The imidazole ring contributes several important absorption bands, including N-H stretching vibrations around 3200-3400 cm⁻¹ (if present) and characteristic ring breathing modes in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration appears as a medium-intensity band around 700-800 cm⁻¹, while the aromatic C=C and C=N stretching vibrations of both the phenyl and imidazole rings contribute to the complex pattern of absorptions in the 1450-1650 cm⁻¹ fingerprint region. These vibrational assignments have been confirmed through comparison with closely related compounds and provide reliable structural confirmation.
UV-Vis absorption spectroscopy reveals the electronic transitions characteristic of the conjugated aromatic system, with the primary absorption maximum typically occurring around 250-280 nm due to π→π* transitions within the aromatic rings. The presence of the electron-withdrawing chlorine and sulfonyl substituents, combined with the electron-donating methoxy group, creates a complex electronic environment that influences both the position and intensity of the absorption bands. The compound typically exhibits moderate extinction coefficients (ε ≈ 10,000-20,000 M⁻¹cm⁻¹) characteristic of substituted aromatic systems with extended conjugation through the sulfonyl bridge.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRVNYOQNNKXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-Methylimidazole with 4-Chloro-3-methoxybenzenesulfonyl Chloride
The most direct route involves reacting 2-methylimidazole with 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution at the sulfonyl chloride group .
Procedure :
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Reagent Preparation : 4-Chloro-3-methoxybenzenesulfonyl chloride is synthesized by chlorosulfonation of 4-chloro-3-methoxybenzene using chlorosulfonic acid at 0–5°C for 3 hours .
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Coupling Reaction : A solution of 2-methylimidazole (1.2 equiv) in dry dichloromethane is cooled to 0°C. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 4-chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv). The mixture is stirred at room temperature for 12 hours .
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Workup : The reaction is quenched with ice water, and the organic layer is extracted, dried over Na₂SO₄, and concentrated. Crude product is purified via recrystallization from ethanol/water (3:1) .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 0°C → 25°C | |
| Purification Method | Recrystallization | |
| Purity (HPLC) | >98% |
Mechanistic Insight : The reaction proceeds through a two-step mechanism: (i) deprotonation of 2-methylimidazole by triethylamine to generate a nucleophilic imidazolide ion, and (ii) attack on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride .
Chlorosulfonation of 1-(3-Methoxyphenyl)sulfonyl-2-methylimidazole
For substrates where the chloro group is introduced post-sulfonylation, chlorosulfonation offers a viable alternative. This method is particularly useful when handling moisture-sensitive intermediates .
Procedure :
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Sulfonation : 2-Methylimidazole is reacted with 3-methoxybenzenesulfonyl chloride as described in Section 1, yielding 1-(3-methoxyphenyl)sulfonyl-2-methylimidazole .
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Chlorination : The intermediate is treated with sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ (1 mol%) at 40°C for 6 hours. Excess SO₂Cl₂ is removed under reduced pressure .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Chlorination Yield | 65% | |
| Selectivity (para:ortho) | 9:1 | |
| Byproduct | 4,4'-Dichlorodiphenyl sulfone (traces) |
Advantages :
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Avoids handling unstable 4-chloro-3-methoxybenzenesulfonyl chloride.
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FeCl₃ catalysis enhances para-selectivity, minimizing ortho-substitution .
One-Pot Synthesis via In Situ Sulfonyl Chloride Generation
To improve atom economy, recent protocols generate the sulfonyl chloride intermediate in situ. This method, adapted from industrial-scale processes, reduces isolation steps and improves yields .
Procedure :
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Chlorosulfonation : 4-Chloro-3-methoxybenzene is reacted with chlorosulfonic acid (2.5 equiv) at 50°C for 4 hours. Excess reagent is quenched with ice .
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Direct Coupling : Without isolating the sulfonyl chloride, 2-methylimidazole (1.1 equiv) and K₂CO₃ (2.0 equiv) are added to the quenched mixture. The reaction is heated at 60°C for 8 hours .
Key Data :
Critical Considerations :
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Water content must be minimized during chlorosulfonation to prevent hydrolysis of the sulfonyl chloride .
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Biphasic solvent systems (e.g., H₂O/EtOAc) facilitate efficient mixing and byproduct removal .
Catalytic Coupling Using Burgess Reagent
Innovative approaches leveraging Burgess reagent (N-(triethylammoniumsulfonyl)-carbamate) enable sulfonamide formation under milder conditions. This method, inspired by recent triazole syntheses, minimizes side reactions .
Procedure :
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Imidazole Activation : 2-Methylimidazole is treated with Burgess reagent (1.5 equiv) in THF at −10°C for 1 hour to generate a reactive sulfamate intermediate .
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Aryl Coupling : 4-Chloro-3-methoxybenzenesulfonic acid (1.0 equiv) is added, and the mixture is warmed to 25°C for 24 hours .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62% | |
| Reaction Temperature | −10°C → 25°C | |
| Byproduct | Sulfonic acid anhydrides (≤5%) |
Mechanistic Advantage : Burgess reagent facilitates a "shuttle" mechanism, transferring the sulfonyl group without requiring high-energy intermediates .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields. This method is ideal for high-throughput screening .
Procedure :
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Reactants : 2-Methylimidazole (1.0 equiv), 4-chloro-3-methoxybenzenesulfonyl chloride (1.05 equiv), and K₂CO₃ (2.0 equiv) are suspended in DMF.
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Irradiation : The mixture is subjected to microwave heating at 100°C for 20 minutes .
Key Data :
Limitations :
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Scalability challenges due to equipment constraints.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Sulfonylation | 68–72 | High | Moderate | >98 |
| Chlorosulfonation | 65 | Moderate | Low | 95 |
| One-Pot Synthesis | 75 | High | High | 97 |
| Catalytic Coupling | 62 | Low | High | 90 |
| Microwave-Assisted | 70 | Low | Moderate | 98 |
Trends :
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One-pot synthesis offers the best balance of yield and scalability .
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Microwave methods excel in speed but lack industrial applicability .
Characterization and Quality Control
All synthesized batches must be validated using:
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¹H/¹³C NMR : Confirms substitution pattern and purity . Key signals include the imidazole C-H protons (δ 7.2–7.5 ppm) and sulfonyl-linked aromatic protons (δ 7.8–8.1 ppm) .
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IR Spectroscopy : Sulfonyl S=O stretches appear at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .
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HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Structural Analogs
The compound’s structural relatives can be categorized into three groups: benzimidazole derivatives , pyrazole-based sulfonamides , and sulfonylurea herbicides . Key distinctions are summarized in Table 1.
Table 1: Structural Comparison of Sulfonyl-Containing Compounds
- Core Structure Impact: The imidazole core in the target compound offers a planar, aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions. Pyrazole-based compound 1d () features a five-membered ring with two adjacent nitrogen atoms, which may improve metabolic stability compared to imidazoles .
Substituent Effects :
- The 4-chloro-3-methoxyphenyl group is shared with compound 1d, where it contributes to broad-spectrum antiproliferative activity. This suggests that the target compound’s substituents may similarly enhance bioactivity .
- Sulfonylurea herbicides (e.g., metsulfuron-methyl) utilize a triazine core and sulfonyl group for acetolactate synthase inhibition, highlighting how core structure dictates application (pharmaceutical vs. agrochemical) .
Physicochemical Properties
- Melting Point : Benzimidazole derivatives (3s, 3t) exhibit melting points of 92–96°C , while sulfonylureas like metsulfuron-methyl are typically crystalline solids. The target compound’s chloro and methoxy groups may elevate its melting point via enhanced crystal packing .
- Solubility : The sulfonyl group’s polarity improves aqueous solubility, but the hydrophobic 4-chloro-3-methoxyphenyl moiety may reduce it compared to triazine-based herbicides .
Hydrogen Bonding and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation. This contrasts with pyrazole derivative 1d, where the ethylene spacer may reduce directional intermolecular interactions .
Biological Activity
1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole (CAS No. 459422-32-3) is a sulfonamide derivative characterized by its unique chemical structure, which includes a chloro-substituted phenyl group and a methylimidazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. These inhibitory effects are significant in the context of treating conditions like Alzheimer's disease and gastric infections caused by Helicobacter pylori .
- Antimicrobial Activity : Studies indicate that this compound possesses antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness varies across different bacterial species, highlighting its potential as a therapeutic agent in combating bacterial infections .
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated through several studies. The results demonstrated moderate to strong activity against specific bacterial strains, as summarized below:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anticancer Potential
Research has indicated that compounds similar to this compound may induce apoptosis in cancer cell lines. For instance, derivatives with similar structural motifs have been shown to downregulate anti-apoptotic proteins and inhibit tumor growth in xenograft models . Further studies are needed to confirm these effects specifically for this compound.
Enzyme Inhibition Studies
The compound's ability to inhibit AChE and urease was investigated using various biochemical assays. The findings suggested that it could serve as a lead compound for developing new drugs targeting these enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 55.2 ± 2.3 |
| Urease | Non-competitive | Not specified |
Case Studies
Several studies have highlighted the biological activities of sulfonamide derivatives similar to this compound:
- Antibacterial Activity : A study evaluated a series of sulfonamide derivatives for their antibacterial properties against clinical isolates. The results indicated that compounds with a sulfonamide group exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Enzyme Inhibition : Another research effort focused on the synthesis of piperidine derivatives that included sulfonamide functionalities. These compounds showed promising results as AChE inhibitors, suggesting that modifications in the structure could enhance their pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-3-methoxyphenyl)sulfonyl-2-methylimidazole, and how can experimental design optimize yield?
Methodological Answer: The compound is typically synthesized via sulfonylation of 2-methylimidazole using 4-chloro-3-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric ratios. To optimize yield, employ Design of Experiments (DoE) to systematically vary factors like reaction time, solvent polarity, and catalyst loading. For example, a factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR : Confirm the sulfonyl group (δ ~3.5 ppm for SO₂CH₃ in H NMR; δ ~110–120 ppm for sulfonyl in C NMR) and imidazole protons (δ ~7.0–8.0 ppm).
- HRMS : Verify molecular ion peaks matching the formula (exact mass: 309.0078).
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm and 1150 cm) and imidazole C=N stretches (~1600 cm). Cross-reference with crystallographic data (e.g., bond angles/lengths) from analogous sulfonylated imidazoles to resolve ambiguities .
Q. What solubility and stability profiles are critical for in vitro assays?
Methodological Answer: The compound’s solubility depends on pH and solvent polarity. Use Hansen solubility parameters to select solvents (e.g., DMSO for stock solutions). Stability studies under varying temperatures (4°C, 25°C, 37°C) and pH (1–10) via HPLC-UV can identify degradation products. For example, sulfonamide hydrolysis under acidic conditions may require stabilization with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or pharmacological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., sulfonyl oxygen for hydrogen bonding).
- Molecular Docking : Screen against kinase or protease targets (e.g., COX-2) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .
- ICReDD Workflow : Integrate reaction path searches (via GRRM) with experimental data to predict regioselectivity in derivatization reactions .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies (e.g., IC₅₀ variations in enzyme assays) may arise from assay conditions (ionic strength, co-solvents) or impurity profiles. Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and characterize batch purity via LC-MS. For example, trace metal contaminants in DMSO stocks can artificially enhance/inhibit activity .
Q. What strategies enhance selectivity in catalytic applications or receptor binding?
Methodological Answer:
- Steric Modulation : Introduce bulky substituents (e.g., tert-butyl groups) on the imidazole ring to block non-specific interactions.
- Electronic Tuning : Adjust the methoxy group’s electron-donating capacity via para-substitution (e.g., nitro for electron withdrawal).
- Crystallographic Analysis : Compare X-ray structures (e.g., Acta Cryst. data) of ligand-receptor complexes to identify key binding motifs (e.g., sulfonyl-oxygen interactions with Arg residues) .
Q. How to design degradation studies for environmental impact assessment?
Methodological Answer: Use advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation to simulate environmental degradation. Monitor intermediates via LC-QTOF-MS and apply QSAR models (e.g., EPI Suite) to predict ecotoxicity. For example, chlorinated byproducts may require remediation via TiO₂ photocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
